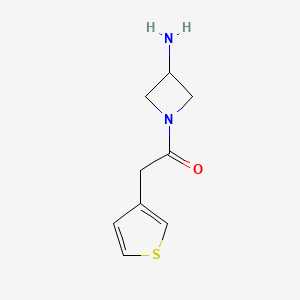![molecular formula C12H14ClNO2 B1466679 [1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol CAS No. 1247751-19-4](/img/structure/B1466679.png)
[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol
Overview
Description
[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol: is an organic compound characterized by a pyrrolidine ring substituted with a 3-chlorobenzoyl group and a methanol group
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives have been found to interact with a variety of targets, influencing their activity and leading to various biological effects .
Biochemical Pathways
Again, without specific studies, it’s difficult to say which biochemical pathways this compound might affect. Pyrrolidine derivatives can influence a variety of pathways depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives are generally well absorbed and can be metabolized by various enzymes in the body .
Biochemical Analysis
Biochemical Properties
[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in its structure allows it to interact with poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes . The interaction between this compound and PARP can inhibit the enzyme’s activity, potentially leading to applications in cancer treatment .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PARP can lead to the accumulation of DNA damage in cancer cells, thereby inhibiting their proliferation . Additionally, this compound may affect other signaling pathways involved in cell survival and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of PARP is a key mechanism, where the compound binds to the enzyme’s active site, preventing it from catalyzing the repair of DNA breaks . This inhibition can lead to increased DNA damage and cell death, particularly in rapidly dividing cancer cells. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the 3-Chlorobenzoyl Group: The 3-chlorobenzoyl group can be introduced via an acylation reaction using 3-chlorobenzoyl chloride and a base, such as triethylamine, in an appropriate solvent like dichloromethane.
Addition of the Methanol Group: The methanol group can be added through a nucleophilic substitution reaction, where a suitable alcohol reacts with the intermediate compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine:
Pharmaceuticals: The compound can be explored for its potential pharmacological properties, including its activity as an enzyme inhibitor or receptor modulator.
Biochemical Research: It can be used as a probe or tool compound in biochemical assays to study enzyme activity and protein interactions.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agrochemicals: It may be investigated for its potential use as a pesticide or herbicide.
Comparison with Similar Compounds
[1-(3-Chlorobenzyl)pyrrolidin-3-yl]methanol: This compound has a similar structure but with a benzyl group instead of a benzoyl group.
[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol: This compound features a phenyl group instead of a benzoyl group.
Uniqueness:
Structural Features: The presence of the 3-chlorobenzoyl group in [1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol imparts unique electronic and steric properties, influencing its reactivity and interactions.
Reactivity: The compound’s reactivity profile may differ from similar compounds due to the specific positioning of the chlorobenzoyl group, affecting its behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
(3-chlorophenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-3-1-2-10(6-11)12(16)14-5-4-9(7-14)8-15/h1-3,6,9,15H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMVWIAAHWPMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine](/img/structure/B1466598.png)
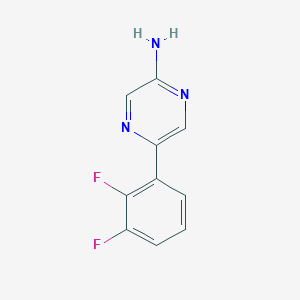

![2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine](/img/structure/B1466605.png)
![1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol](/img/structure/B1466606.png)
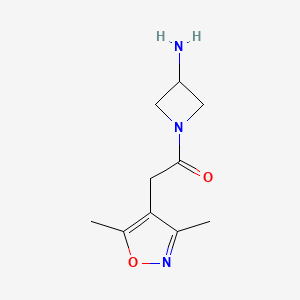
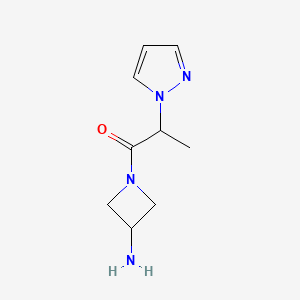
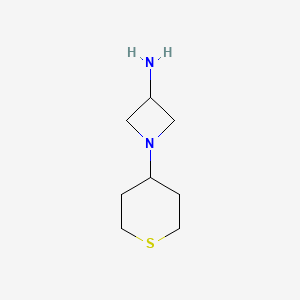

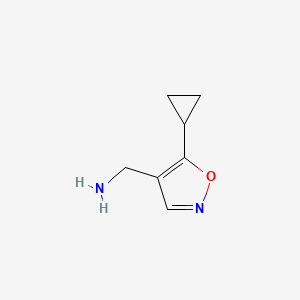
![1-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466614.png)
![1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine](/img/structure/B1466615.png)
